Bicyclo[3.2.2]nonane-1-carbaldehyde

Catalog No.
S2665345
CAS No.
121455-34-3
M.F
C10H16O
M. Wt
152.237
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.2]nonane-1-carbaldehyde

CAS Number

121455-34-3

Product Name

Bicyclo[3.2.2]nonane-1-carbaldehyde

IUPAC Name

bicyclo[3.2.2]nonane-1-carbaldehyde

Molecular Formula

C10H16O

Molecular Weight

152.237

InChI

InChI=1S/C10H16O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h8-9H,1-7H2

InChI Key

CGIAAJDEOYJOIN-UHFFFAOYSA-N

SMILES

C1CC2CCC(C1)(CC2)C=O

solubility

not available

Organic Synthesis:

Bicyclo[3.2.2]nonane-1-carbaldehyde can serve as a building block in organic synthesis due to its unique bicyclic structure and the presence of the reactive aldehyde functional group. Researchers have explored its potential for synthesizing complex molecules with diverse functionalities, including:

  • Natural products: The carbaldehyde group can be manipulated through various reactions to introduce different functionalities, enabling the synthesis of natural product analogs with potential biological activities [].
  • Medicinal chemistry: The bicyclic core and the aldehyde group can be utilized to create novel drug candidates with specific binding properties and potential therapeutic applications [].

Material Science:

The rigid bicyclic structure of Bicyclo[3.2.2]nonane-1-carbaldehyde offers potential for applications in material science, particularly in the development of:

  • Polymers: The carbaldehyde group can be used to create linkages and crosslinking points within polymer chains, potentially leading to materials with improved properties like thermal stability or mechanical strength [].
  • Functional materials: The molecule's reactivity allows for the introduction of various functional groups, tailoring its properties for specific applications in areas like catalysis, sensors, or electronics [].

Supramolecular Chemistry:

The bicyclic structure and the aldehyde group can contribute to the self-assembly properties of Bicyclo[3.2.2]nonane-1-carbaldehyde, making it a potential candidate for:

  • Molecular recognition: The molecule's specific shape and functionalities could enable it to bind selectively with other molecules, facilitating the development of sensors or targeted drug delivery systems [].
  • Supramolecular assemblies: The self-assembly properties could be harnessed to create well-defined structures with unique properties for various applications, such as catalysis or energy storage [].

Bicyclo[3.2.2]nonane-1-carbaldehyde is a bicyclic compound characterized by its unique structure, which consists of a nonane framework with two bridged cyclopentane rings and an aldehyde functional group at the first carbon. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its distinctive chemical properties and reactivity.

  • Oxidation: The aldehyde group can be oxidized to yield bicyclo[3.2.2]nonane-1-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to form bicyclo[3.2.2]nonane-1-methanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Hydrogen atoms on the nonane ring can be substituted with different functional groups, allowing for a variety of derivatives to be synthesized using halogens or organometallic compounds as reagents.

The biological activity of bicyclo[3.2.2]nonane-1-carbaldehyde is primarily linked to its ability to interact with various molecular targets within biological systems. Its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially influencing enzymatic functions and other biochemical pathways. The compound's unique bicyclic structure may also allow it to fit into specific binding sites, enhancing its reactivity and potential therapeutic applications.

Several synthetic routes have been developed for the preparation of bicyclo[3.2.2]nonane-1-carbaldehyde:

  • Diels-Alder Reaction: A common method involves the Diels-Alder reaction between tropone and 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure conditions, followed by thermal cycloreversion.
  • Electrocyclic Reactions: The compound can also be synthesized through electrocyclic reactions, which are thermally allowed processes that facilitate the formation of bicyclic structures from simpler precursors.
  • Oxidative Cleavage: Starting from bicyclo[3.2.2]nonan-6-one, oxidative cleavage can yield the desired carbaldehyde derivative .

Bicyclo[3.2.2]nonane-1-carbaldehyde has several applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds due to its versatile reactivity.
  • Medicinal Chemistry: Its unique structure and biological activity make it a candidate for further research in drug development and as a potential therapeutic agent.

Studies on the interactions of bicyclo[3.2.2]nonane-1-carbaldehyde with biological molecules suggest that it can act as a substrate for enzymes involved in oxidation or reduction processes. The compound's ability to form covalent bonds with proteins may lead to significant changes in protein function, impacting metabolic pathways and cellular responses. Further research is necessary to elucidate its full range of interactions and potential effects on biological systems.

Bicyclo[3.2.2]nonane-1-carbaldehyde shares structural similarities with several other bicyclic compounds:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.1]nonaneBicyclicDifferent ring size and connectivity
Bicyclo[4.3.0]nonaneBicyclicLarger ring system
Bicyclo[3.3.0]octaneBicyclicSmaller ring size

Uniqueness

Bicyclo[3.2.2]nonane-1-carbaldehyde is unique due to its specific ring size and the presence of an aldehyde functional group, which contribute to distinct chemical properties and reactivity compared to other bicyclic compounds listed above. Its structure allows for specific interactions with reagents and biological targets, making it valuable in various fields of research and industry .

XLogP3

2.6

Dates

Last modified: 02-18-2024

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